molecular formula C11H15N B1626788 (1S,2S)-2-phenylcyclopentanamine CAS No. 40264-04-8

(1S,2S)-2-phenylcyclopentanamine

Cat. No. B1626788
CAS RN: 40264-04-8
M. Wt: 161.24 g/mol
InChI Key: VNGYTYNUZHDMPP-QWRGUYRKSA-N
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Description



  • “(1S,2S)-2-phenylcyclopentanamine” is a chiral organic compound with the molecular formula C<sub>11</sub>H<sub>15</sub>N.

  • It belongs to the class of amines and contains a cyclopentane ring with a phenyl group attached.

  • The stereochemistry indicates that the two substituents are on adjacent carbon atoms in a cis configuration.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the formation of the cyclopentane ring and the introduction of the phenyl group.

    • One possible synthetic route is the reduction of a suitable precursor using chiral reagents or catalysts.





  • Molecular Structure Analysis



    • The compound has a three-dimensional structure due to the presence of stereocenters.

    • The cyclopentane ring and the phenyl group contribute to its overall shape and reactivity.





  • Chemical Reactions Analysis



    • “(1S,2S)-2-phenylcyclopentanamine” can participate in various reactions, such as nucleophilic substitution, oxidation, and reduction.

    • Specific reactions will depend on the functional groups present and reaction conditions.





  • Physical And Chemical Properties Analysis



    • Melting point: 57-59°C

    • Solubility: Slightly soluble in chloroform, methanol, and toluene

    • Optical activity: [α]20/D +8.5° (c = 6.5 in toluene)




  • Scientific Research Applications

    Kinetic Resolution in Catalyzed Aminolysis

    • (1S,2S)-2-phenylcyclopentanamine is effectively used in kinetic resolution, specifically in catalyzed aminolysis reactions involving lipase B from Candida antarctica (González‐Sabín, Gotor, & Rebolledo, 2004). This application is crucial in achieving high selectivity and efficiency in producing enantiopure compounds.

    LSD1 Inhibitory Activity and Binding

    • Research has shown that certain lysine-phenylcyclopropylamine conjugates, including derivatives of (1S,2S)-2-phenylcyclopentanamine, are potent inactivators of lysine-specific demethylase 1 (LSD1), a target of interest in therapeutic agent development (Itoh et al., 2014).

    Enantioselective Catalysis

    • Enantioselective synthesis involving (1S,2S)-2-phenylcyclopentanamine has been reported, showcasing its application in producing specific stereoisomers for pharmaceuticals, such as antidepressants (Dahnz & Helmchen, 2006).

    Inhibition of Monoamine Oxidase

    • Fluorinated analogues of phenylcyclopropylamines, including (1S,2S)-2-phenylcyclopropylamine, have been studied for their inhibitory activity on monoamine oxidase A and B, indicating potential in treating neurological disorders (Yoshida et al., 2004).

    Sigma Receptor Ligands

    • Substituted 1-phenyl-2-cyclopropylmethylamines, including (1S,2S)-2-phenylcyclopropylamine, have been identified as having a high affinity for sigma receptors, suggesting potential applications in neuropharmacology (Prezzavento et al., 2007).

    Zebrafish Model for Neurological Effects

    • (1S,2S)-2-phenylcyclopropylamine (PCPA) has been studied using zebrafish models to understand its neurological effects, including its role in inducing apoptosis in nerve cells mediated by LSD1 inhibition (Zhang Jie et al., 2009)

    Safety And Hazards



    • No specific safety hazards were found for this compound in the available literature.

    • Always handle chemicals with appropriate precautions and follow safety guidelines.




  • Future Directions



    • Investigate potential applications of this compound in pharmaceuticals, materials, or catalysis.

    • Explore its reactivity with other functional groups and its potential biological activity.




    properties

    IUPAC Name

    (1S,2S)-2-phenylcyclopentan-1-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VNGYTYNUZHDMPP-QWRGUYRKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(C(C1)N)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H]([C@H](C1)N)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H15N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    161.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (1S,2S)-2-phenylcyclopentanamine

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    J González-Sabı́n, V Gotor, F Rebolledo - Tetrahedron: Asymmetry, 2004 - Elsevier
    Kinetic resolution of (±)-trans- and (±)-cis-2-phenylcyclopentanamine is effectively performed by lipase B from Candida antarctica, (CALB)-catalyzed aminolysis reaction. Whereas …
    Number of citations: 50 www.sciencedirect.com

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